Alpha-1 Adrenergic Receptor Affinity of the 3,3-Diphenyl Succinimide Scaffold Versus the Benzhydrylidene Analog
The closest pharmacologically characterized analog of CAS 650617-02-0 is CHEMBL144876 (3-benzhydrylidene-1-[3-(4-phenyl-piperazin-1-yl)-propyl]-pyrrolidine-2,5-dione), which differs only by a double bond at the 3-benzhydryl position. In radioligand binding assays, this analog displayed a potent Ki of 5.70 nM at the alpha-1 adrenergic receptor (rat cerebral cortex, [³H]prazosin) [1]. Importantly, the same compound exhibited negligible affinity for the 5-HT1A receptor (Ki > 1000 nM) [1]. This selectivity profile—high alpha-1 affinity with >175-fold selectivity over 5-HT1A—is a direct consequence of the 3,3-diaryl substitution on the succinimide ring, as confirmed by SAR studies across the 3,3-diphenyl series [2].
| Evidence Dimension | Alpha-1 adrenergic receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 5.70 nM (inferred from CHEMBL144876, a benzhydrylidene analog differing by one double bond) [1] |
| Comparator Or Baseline | 5-HT1A receptor affinity of the same analog: Ki > 1000 nM; typical 5-HT1A-preferring LCAPs (e.g., buspirone): Ki ~20 nM at 5-HT1A [REFS-1, REFS-2] |
| Quantified Difference | >175-fold selectivity for alpha-1 over 5-HT1A (vs. inverted selectivity for serotonergic LCAPs) |
| Conditions | In vitro radioligand binding assay using rat cerebral cortex membranes and [³H]prazosin (alpha-1) or [³H]8-OH-DPAT (5-HT1A) |
Why This Matters
This selectivity profile distinguishes the 3,3-diphenyl succinimide scaffold from serotoninergic LCAPs, making it a preferential starting point for programs targeting alpha-1 adrenergic modulation without serotonergic cross-reactivity.
- [1] BindingDB Entry BDBM50069265. 3-Benzhydrylidene-1-[3-(4-phenyl-piperazin-1-yl)-propyl]-pyrrolidine-2,5-dione (CHEMBL144876). Alpha-1 adrenergic receptor Ki: 5.70 nM; 5-HT1A receptor Ki: >1000 nM. BindingDB. View Source
- [2] Obniska J, Chlebek I, Kamiński K, Bojarski AJ, Satała G. Anticonvulsant Activity and 5-HT1A/5-HT7 Receptors Affinity of Piperazine Derivatives of 3,3-Diphenyl- and 3,3-Dimethyl-succinimides. Letters in Drug Design & Discovery. 2013;10(2):144-152. View Source
